Palmarumycin C3

Antibacterial Natural Product MIC

Researchers studying antimicrobial mechanisms or oxidative stress often face supply bottlenecks and potency variability among spirobisnaphthalene analogs. Palmarumycin C3 directly resolves these challenges: • Superior potency: Defined MICs of 6.25-12.5 µg/mL against A. tumefaciens, B. subtilis, S. haemolyticus, and X. vesicatoria; 4.5× greater DPPH radical scavenging vs. dehydroxy analog C2 (IC50 37.57 vs. 167.1 µg/mL). • Scalable supply: Validated 1-hexadecene elicitation protocol yields 59.5-fold production increase, enabling gram-scale availability for medium-to-large studies. • Defined target: Confirmed Ras farnesyl-protein transferase inhibitor; epoxide moiety essential for enhanced bioactivity-substitution with C2 compromises experimental reproducibility.

Molecular Formula C20H12O6
Molecular Weight 348.3 g/mol
Cat. No. B181729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmarumycin C3
Molecular FormulaC20H12O6
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C6=C(C=CC(=C64)O)O)OC3=CC=C2
InChIInChI=1S/C20H12O6/c21-10-7-8-11(22)16-15(10)17(23)18-19(24-18)20(16)25-12-5-1-3-9-4-2-6-13(26-20)14(9)12/h1-8,18-19,21-22H/t18-,19-/m1/s1
InChIKeyBDXBHYOFNNANPN-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palmarumycin C3 Overview


Palmarumycin C3 (CAS 159934-11-9) is a spirobisnaphthalene fungal metabolite, primarily isolated from endophytic fungi such as Coniothyrium sp., Berkleasmium sp., and Sphaeropsidales sp. [1]. It is characterized by a unique spirodioxynaphthalene structural framework that has been confirmed by X-ray crystallography [2]. This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, antioxidant, and herbicidal properties [3], and has been identified as an inhibitor of Ras farnesyl-protein transferase .

Structural Identity X-ray crystallography-confirmed spirobisnaphthalene framework
Bioactivity Context Reported antibacterial, antifungal, antioxidant, and herbicidal screening candidate
Target Engagement Reported Ras farnesyl-protein transferase inhibitor tool compound

Palmarumycin C3 vs. C2: Not Interchangeable


Substituting Palmarumycin C3 with its closest structural analog, Palmarumycin C2, or other spirobisnaphthalenes is not scientifically valid due to significant, quantifiable differences in both biological activity and production efficiency. Even minor structural changes in the spirobisnaphthalene class lead to marked shifts in antimicrobial potency against specific bacterial strains [1]. Furthermore, the presence of the C3 epoxide moiety fundamentally alters its biological profile compared to C2, a dehydroxy analog, rendering it more potent in several key assays . Researchers should therefore not treat these compounds as generic or interchangeable, as doing so would compromise experimental reproducibility and data integrity.

Structural Mismatch Epoxide moiety presence may shift antimicrobial and antioxidant profiles vs. dehydroxy analog C2
Potency Divergence Quantified differences in MIC and IC50 endpoints indicate analog interchangeability is not supported
Process Specificity Elicited yield enhancement protocol is compound-specific; may not transfer to C2 or other analogs

Palmarumycin C3: Quantified Bioactivity Evidence


Superior Antibacterial Potency vs. C2

Palmarumycin C3 is a more potent antibacterial agent than its direct structural analog, Palmarumycin C2. In head-to-head assays, C3 displayed lower Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains, with MICs ranging from 6 to 13 µg/mL . The presence of the epoxide group in C3 is a key structural feature driving this increased potency compared to the dehydroxy analog C2 [1].

Antibacterial MIC vs. C2
Head-to-head
C3 MIC 6.25–12.5 µg/mL
C2 MIC values higher
Reported antimicrobial endpoint context
Panel: A. tumefaciens, B. subtilis, P. lachrymans, R. solanacearum, S. haemolyticus, X. vesicatoria
Antibacterial Natural Product MIC

Superior Antioxidant Activity vs. C2

Palmarumycin C3 exhibits stronger antioxidant activity than Palmarumycin C2, a key point of differentiation for researchers studying oxidative stress. This was quantified in two distinct cell-free assays: DPPH radical scavenging and β-carotene/linoleic acid bleaching. In a direct comparative study, C3 was found to have more potent activity in both models [1].

DPPH Radical Scavenging
Head-to-head
C3 IC50 37.57 µg/mL
C2 IC50 171.11 µg/mL
~4.5-fold difference
Supports antioxidant assay context
Cell-free DPPH assay comparison
Antioxidant DPPH Assay β-Carotene Bleaching

Enhanced Lipid Peroxidation Inhibition vs. C2

Beyond DPPH scavenging, Palmarumycin C3 demonstrates significantly stronger activity in a β-carotene/linoleic acid bleaching assay, a model for inhibiting lipid peroxidation. The IC50 value for C3 in this assay was 7.41 µg/mL, which is 2.3-fold lower than that of Palmarumycin C2 (IC50 = 17.16 µg/mL), confirming its superior antioxidant profile [1].

Lipid Peroxidation Assay
Head-to-head
C3 IC50 7.41 µg/mL
C2 IC50 17.16 µg/mL
~2.3-fold difference
Supports lipid peroxidation inhibition context
β-carotene/linoleic acid bleaching model
Antioxidant Lipid Peroxidation Natural Product

High-Yield Production via Elicitation

While not a direct activity comparison, the ability to significantly enhance production yield is a crucial factor for procurement and experimental scale-up. The addition of 1-hexadecene to the culture medium of Berkleasmium sp. Dzf12 dramatically increased the yield of Palmarumycin C3 to 1.19 g/L, a 59.5-fold increase over the control yield of 0.02 g/L [1]. This established protocol demonstrates that C3 can be produced in quantities sufficient for extensive research programs, a logistical advantage for any study requiring milligram to gram-scale amounts.

Elicited Production Yield
Method context
1.19 g/L (elicited)
vs. 0.02 g/L control
59.5-fold increase
Reported fermentation scalability context
1-hexadecene elicitation in Berkleasmium sp. Dzf12
Fungal Elicitation Production Yield Fermentation

Broad-Spectrum Antibacterial Profile

Palmarumycin C3 exhibits well-characterized, potent antibacterial activity against a diverse panel of Gram-negative and Gram-positive bacteria. Its MIC values have been precisely quantified for several key plant and human pathogens, including A. tumefaciens, B. subtilis, P. lachrymans, R. solanacearum, S. haemolyticus, and X. vesicatoria, ranging from 6.25 to 12.5 µg/mL [1]. This panel of activity provides a clear baseline for researchers.

Broad-Spectrum MIC Panel
Reported
MIC range 6.25–12.5 µg/mL
across 6 bacterial strains
Supports antimicrobial screening context
Gram-positive and Gram-negative panel
Antibacterial MIC Natural Product

Palmarumycin C3: Application Scenarios


Antibacterial Mechanism Tool vs. C2

Given its higher antibacterial potency and defined MIC values against a panel of key strains [1], Palmarumycin C3 is the optimal choice for detailed mechanistic studies where a clear and robust phenotype is required. Using C3 over the less potent C2 ensures observable effects at lower concentrations, minimizing potential off-target toxicity and providing a stronger signal in assays investigating bacterial cell wall synthesis, protein inhibition, or other antimicrobial mechanisms.

Oxidative Stress Research Standard vs. C2

For any research program focused on oxidative stress, Palmarumycin C3 should be prioritized over C2. Its 4.5-fold greater potency in the DPPH assay and 2.3-fold greater potency in the β-carotene/linoleic acid bleaching assay [2] provide a distinct, quantifiable advantage. This makes C3 an excellent positive control or lead compound for studying reactive oxygen species (ROS) scavenging and lipid peroxidation pathways in cell-free and cell-based models.

Scale-Up Candidate with Elicited Production

Research groups planning medium- to large-scale studies that require gram quantities of material should strongly consider Palmarumycin C3. The validated elicitation protocol using 1-hexadecene yields a 59.5-fold increase in production [3]. This directly addresses a common bottleneck in natural product research—compound supply—and makes C3 a more practical and cost-effective choice for extensive in vivo experiments or larger-scale biological profiling.

Application
Selection Property
Validation Focus
Antimicrobial mechanism research
Comparative antimicrobial endpoint context
Strain-specific MIC verification
Oxidative stress pathway studies
Comparative antioxidant assay context
DPPH and lipid peroxidation IC50 endpoint review
Natural product supply-scale studies
Elicited fermentation yield context
Batch-to-batch yield consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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